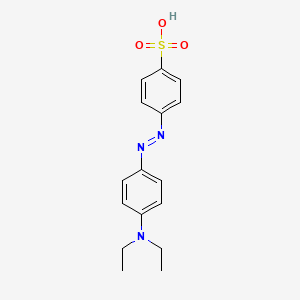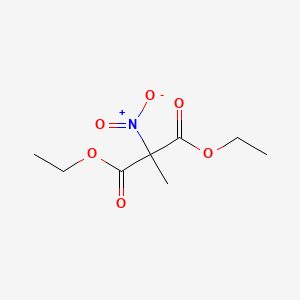
1-Ethyl-1-cyclododecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-cyclododecanol is an organic compound with the molecular formula C14H28O It is a cycloalkanol derivative, characterized by a twelve-membered ring structure with an ethyl group and a hydroxyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-cyclododecanol can be synthesized through several methods. One common approach involves the reduction of 1-ethyl-1-cyclododecanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 1-ethyl-1-cyclododecanone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-cyclododecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 1-ethyl-1-cyclododecanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can yield 1-ethylcyclododecane.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed:
Oxidation: 1-Ethyl-1-cyclododecanone.
Reduction: 1-Ethylcyclododecane.
Substitution: 1-Ethyl-1-chlorocyclododecane.
Applications De Recherche Scientifique
1-Ethyl-1-cyclododecanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Mécanisme D'action
The mechanism of action of 1-ethyl-1-cyclododecanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, its lipophilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
1-Cyclododecanol: Lacks the ethyl group, resulting in different chemical properties and reactivity.
1-Vinyl-1-cyclododecanol: Contains a vinyl group instead of an ethyl group, leading to variations in its chemical behavior.
2-Chloro-1-cyclododecanol: Substituted with a chlorine atom, which significantly alters its reactivity and applications.
Uniqueness: 1-Ethyl-1-cyclododecanol is unique due to the presence of both an ethyl group and a hydroxyl group on a twelve-membered ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .
Propriétés
Numéro CAS |
16313-36-3 |
|---|---|
Formule moléculaire |
C14H28O |
Poids moléculaire |
212.37 g/mol |
Nom IUPAC |
1-ethylcyclododecan-1-ol |
InChI |
InChI=1S/C14H28O/c1-2-14(15)12-10-8-6-4-3-5-7-9-11-13-14/h15H,2-13H2,1H3 |
Clé InChI |
LFMXXMJSRXDFMN-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCCCCCCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


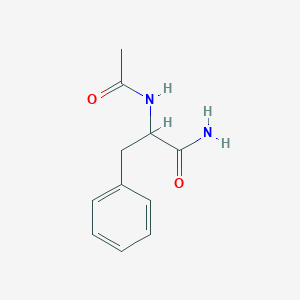
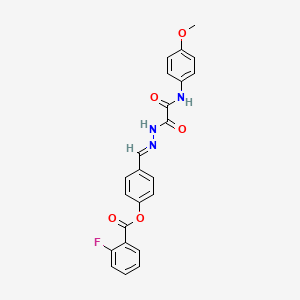
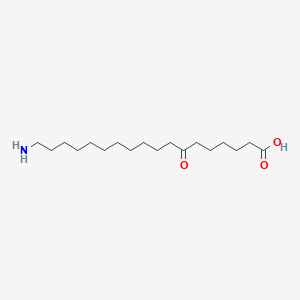
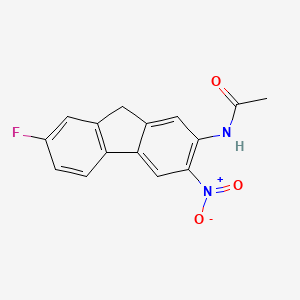
![Benzo[1,3]dioxol-5-ylmethyl N-(2-chloro-4-nitro-phenyl)carbamate](/img/structure/B11956776.png)
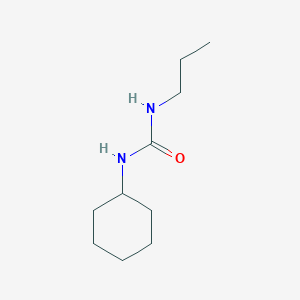
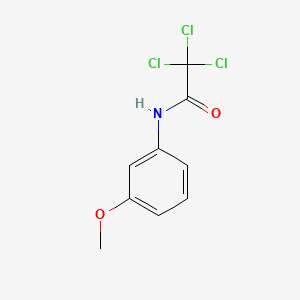
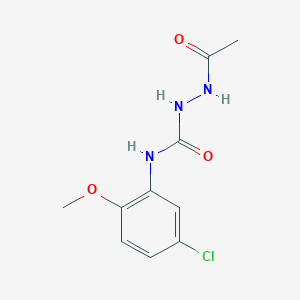
![1-(4-{(E)-[4-(trifluoromethyl)phenyl]diazenyl}phenyl)azepane](/img/structure/B11956796.png)


